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2-Chloro-2-(hydroxyimino)acetic acid

Catalog No.
S14379546
CAS No.
M.F
C2H2ClNO3
M. Wt
123.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2-(hydroxyimino)acetic acid

Product Name

2-Chloro-2-(hydroxyimino)acetic acid

IUPAC Name

2-chloro-2-hydroxyiminoacetic acid

Molecular Formula

C2H2ClNO3

Molecular Weight

123.49 g/mol

InChI

InChI=1S/C2H2ClNO3/c3-1(4-7)2(5)6/h7H,(H,5,6)

InChI Key

DPIHHUHFMHCRRM-UHFFFAOYSA-N

Canonical SMILES

C(=NO)(C(=O)O)Cl

2-Chloro-2-(hydroxyimino)acetic acid, also known as ethyl 2-chloro-2-(hydroxyimino)acetate, is an organic compound with the molecular formula C4H6ClNO3C_4H_6ClNO_3 and a molecular weight of 151.55 g/mol. This compound is characterized by the presence of a chlorine atom and a hydroxyimino functional group attached to a carbon backbone derived from acetic acid. It appears as a white to almost white powder or crystalline solid and is soluble in methanol. The compound is identified by its CAS number 14337-43-0 and has various synonyms, including ethyl chloroximidoacetate and chlorooxime .

, primarily due to its reactive functional groups:

  • Formation of Isoxazolines: It can be used in the preparation of isoxazolines, which are five-membered heterocycles containing nitrogen and oxygen .
  • Synthesis of Chiral Amino Acids: The compound has been utilized in synthesizing chiral amino acids that are structurally related to glutamic acid, which may act as agonists at certain neurotransmitter receptors .
  • Oxime Formation: The hydroxyimino group allows for the formation of oximes through condensation reactions with carbonyl compounds .

The biological activity of 2-chloro-2-(hydroxyimino)acetic acid has been explored in various contexts:

  • Neurotransmitter Receptor Interaction: Compounds derived from this structure have shown potential as agonists at ionotropic receptors, particularly those related to the neurotransmitter glutamate. This suggests possible applications in neuropharmacology .
  • Toxicological Concerns: Due to its chemical nature, it poses certain hazards, including skin irritation and respiratory sensitization. Safety data indicate that it may cause serious eye damage and allergic reactions upon exposure .

The synthesis of 2-chloro-2-(hydroxyimino)acetic acid can be achieved through several methods:

  • From Acetic Acid Derivatives: One common method involves reacting acetic acid derivatives with hydroxylamine hydrochloride in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride .
  • Using Ethyl Esters: The ethyl ester form can be synthesized by treating ethyl acetate with chlorinating agents followed by hydroxylamine .
  • In Situ Generation: Another approach includes generating the compound in situ by treating related precursors with sodium bicarbonate under controlled conditions, allowing for further transformations .

2-Chloro-2-(hydroxyimino)acetic acid finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in neuropharmacology due to their interaction with neurotransmitter systems .
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the production of more complex molecules like isoxazolines and chiral amino acids .
  • Research: The compound is used in academic research to study reaction mechanisms involving oximes and related functional groups .

Studies on the interactions of 2-chloro-2-(hydroxyimino)acetic acid primarily focus on its reactivity with biological molecules and other chemicals:

  • Reactivity with Amines: The hydroxyimino group can react with amines leading to the formation of N-substituted oximes, which are valuable in synthetic organic chemistry .
  • Biological Receptor Studies: Investigations into its potential agonistic effects on glutamate receptors provide insights into its pharmacological properties and possible therapeutic applications .

Several compounds share structural similarities with 2-chloro-2-(hydroxyimino)acetic acid, each possessing unique characteristics:

Compound NameStructure FeaturesUnique Properties
2-Chloropropionic AcidChlorine on propionic acidUsed as a herbicide; less reactive than oximes
Hydroxyiminoacetic AcidHydroxylamine derivativeMore stable; used in biochemical applications
α-Chloroglyoxalic AcidContains two carbonyl groupsStronger electrophile; used in synthesis of heterocycles
Ethyl GlyoxylateEsterified form of glyoxylic acidUsed in various organic syntheses

These compounds differ primarily in their functional groups and reactivity profiles, making them suitable for different applications within organic synthesis and pharmaceuticals.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

122.9723206 g/mol

Monoisotopic Mass

122.9723206 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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